![molecular formula C14H12F3N3O2 B5586487 2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5586487.png)
2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to “2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide” involves several steps, starting from key intermediates like methyl 3-methoxy-5-methylbenzoate. The process typically includes the attachment of different aryloxy groups to the pyrimidine ring, aiming to explore the compound's potential, especially in terms of anticancer properties (Al-Sanea et al., 2020). Another method involves the reaction of 2-acetoacetamidopyridines with phosgene to yield novel compounds, showcasing the versatility in synthesizing related pyrimidine derivatives (Yale & Spitzmiller, 1977).
Molecular Structure Analysis
The molecular structure of compounds in this category, including crystal structures, reveals a folded conformation around the methylene C atom of the acetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, which is a common feature in such molecules (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating a wide range of chemical properties. For instance, the reaction with phosgene offers a route to different pyrimidin-4-ones, indicating the reactivity of the acetamidopyridine moiety and its potential for further functionalization (Yale & Spitzmiller, 1977).
properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-9-5-6-18-13(19-9)22-8-12(21)20-11-4-2-3-10(7-11)14(15,16)17/h2-7H,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYSRZADFARFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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